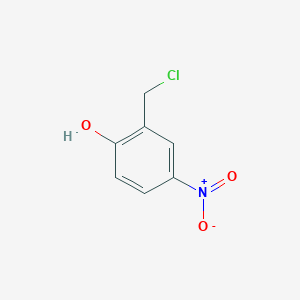
2-(Chloromethyl)-4-nitrophenol
Overview
Description
Chloromethyl compounds are a class of organic compounds with a general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain . Nitrophenols are a class of molecules that contain a nitro group (-NO2) bonded to a phenol group. The properties of “2-(Chloromethyl)-4-nitrophenol” would be a combination of these groups.
Synthesis Analysis
While specific synthesis methods for “2-(Chloromethyl)-4-nitrophenol” are not available, chloromethyl compounds are often synthesized from alcohols or ethers . Nitrophenols can be synthesized by nitration of phenols .Molecular Structure Analysis
The molecule would likely have a benzene ring (from the phenol), with a nitro group (-NO2) attached at the 4th carbon, and a chloromethyl group (-CH2Cl) attached at the 2nd carbon .Chemical Reactions Analysis
Ethers, such as chloromethyl ethers, commonly undergo cleavage of the C–O bond when exposed to strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Chloromethyl compounds are often liquids and can be flammable . Nitrophenols are typically solids at room temperature and are known for their high reactivity .Scientific Research Applications
Anticancer Agents
The compound “2-(Chloromethyl)-4-nitrophenol” is used as a key intermediate in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds . These agents have shown promising anticancer activity in vitro .
Synthesis of 2-chloromethyl-4(3H)-quinazolinones
An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones has been developed, utilizing o-anthranilic acids as starting materials . This method is convenient and efficient, making it valuable for research and industrial applications .
Preparation of 2-hydroxymethyl-4(3H)-quinazolinones
The compound “2-(Chloromethyl)-4-nitrophenol” can be converted into 2-hydroxymethyl-4(3H)-quinazolinones . This conversion expands the range of biologically active compounds that can be synthesized .
Synthesis of 2-formyl-4(3H)-quinazolinones
Another versatile conversion of “2-(Chloromethyl)-4-nitrophenol” is its transformation into 2-formyl-4(3H)-quinazolinones . This conversion further increases the variety of biologically active compounds that can be prepared .
Reactivity and Selectivity Studies
The reactivity and selectivity of 2-chloromethyl acrylamides and acrylates towards two model amino acids: Boc-Cys-OMe and Boc-Lys-OH were evaluated . This study provides valuable insights into the chemical behavior of these compounds .
Chemical Building Blocks
2-Chloromethyl-4(3H)-quinazolinones, which can be synthesized from “2-(Chloromethyl)-4-nitrophenol”, represent a class of functionalized and versatile building blocks . These compounds can be used in the preparation of a wide range of biologically active compounds .
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzyl halides, are known to undergo reactions at the benzylic position . These reactions often involve nucleophilic substitution or free radical reactions .
Mode of Action
The mode of action of 2-(Chloromethyl)-4-nitrophenol is likely to involve interactions at the benzylic position, similar to other benzyl halides . This could involve nucleophilic substitution reactions or free radical reactions . For instance, in the presence of a nucleophile, the chlorine atom in the chloromethyl group could be substituted. Alternatively, under certain conditions, the compound could undergo a free radical reaction, leading to the formation of a benzylic radical .
Biochemical Pathways
For instance, if the compound undergoes nucleophilic substitution or free radical reactions, it could potentially influence pathways involving the formation or degradation of certain organic compounds .
Pharmacokinetics
Similar compounds, such as dabigatran etexilate, are metabolized in the liver and intestine . The compound’s bioavailability would be influenced by these ADME properties.
Result of Action
The compound’s interactions with its targets could lead to various changes at the molecular and cellular level, depending on the specific reactions involved .
Action Environment
The action, efficacy, and stability of 2-(Chloromethyl)-4-nitrophenol could be influenced by various environmental factors. For instance, the presence of certain catalysts could influence the compound’s reactions . Additionally, factors such as temperature, pH, and the presence of other chemicals could also potentially influence the compound’s action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-4-5-3-6(9(11)12)1-2-7(5)10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNPZIYGODMAQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183886 | |
| Record name | Phenol, 2-(chloromethyl)-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-nitrophenol | |
CAS RN |
2973-19-5 | |
| Record name | 2-(Chloromethyl)-4-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-4-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2973-19-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2973-19-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-(chloromethyl)-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-chloro-4-nitro-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(CHLOROMETHYL)-4-NITROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74PC7TJ1MI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 2-(chloromethyl)-4-nitrophenol in organic synthesis?
A: 2-(Chloromethyl)-4-nitrophenol serves as a valuable building block in synthesizing various heterocyclic compounds, particularly benzoxazines and indolobenzoxazines. [, , ] These heterocyclic structures are frequently found in pharmaceuticals and other bioactive molecules. For example, it reacts with 3H-indoles to yield indolobenzoxazines. [] Similarly, it has been used to synthesize novel oxazine compounds by reacting with specific indole derivatives. []
Q2: Can you provide some details on the structural characterization of 2-(chloromethyl)-4-nitrophenol?
A: 2-(Chloromethyl)-4-nitrophenol (C7H5Cl3NO4P) has a molecular weight of 304.45 g/mol. [] While the provided abstracts do not specify spectroscopic data, its structure can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). []
Q3: How is 2-(chloromethyl)-4-nitrophenol used in synthesizing other phosphorus-containing compounds?
A: 2-(Chloromethyl)-4-nitrophenol can be reacted with phosphorus oxychloride to produce 2-chloromethyl-4-nitrophenyl phosphorodichloridate. [] This compound is useful for phosphorylating alcohols, a crucial reaction in synthesizing various biologically active molecules, including nucleotides and phospholipids. []
Q4: Are there any known applications of 2-(chloromethyl)-4-nitrophenol derivatives in medicinal chemistry?
A: While the provided research primarily focuses on synthetic applications, the resulting heterocyclic compounds, like indolobenzoxazines and benzoxazinocarbazole derivatives, are known scaffolds in medicinal chemistry. [, , ] These structures exhibit a wide range of biological activities and are being investigated for their potential in treating various diseases.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

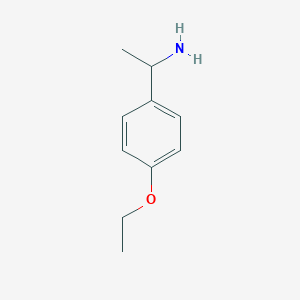
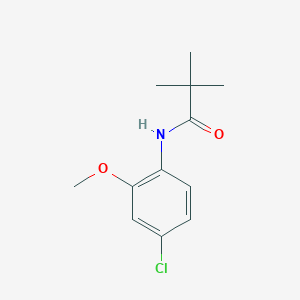

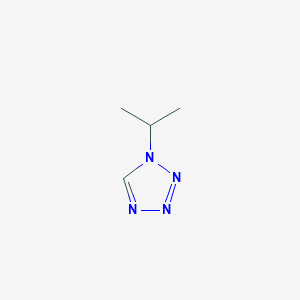




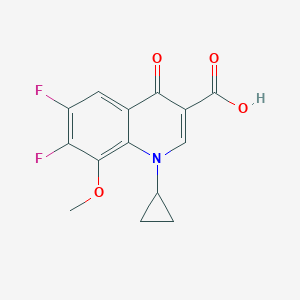

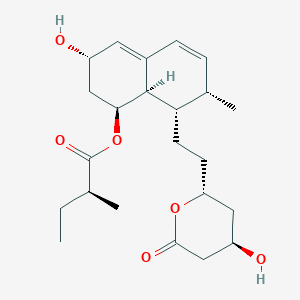
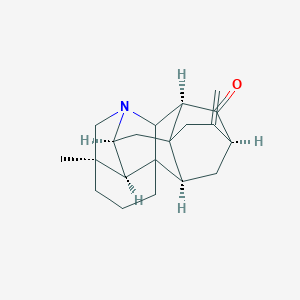

![(S,S)-2,8-Diazabicyclo[4,3,0]nonane](/img/structure/B20426.png)